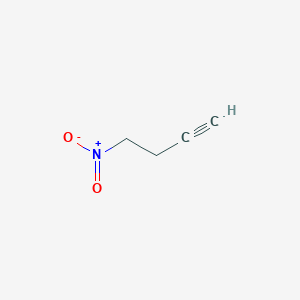
5-bromo-N-hydroxypyrimidine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-hydroxypyrimidine-2-carboximidamide is a chemical compound with the molecular formula C5H5BrN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a hydroxyl group at the N-position of the pyrimidine ring makes this compound unique. It is primarily used in various chemical reactions and research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-hydroxypyrimidine-2-carboximidamide typically involves the bromination of pyrimidine derivatives followed by the introduction of the hydroxyl and carboximidamide groups. One common method includes:
Bromination: Pyrimidine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Hydroxylation: The brominated pyrimidine is then treated with hydroxylamine to introduce the hydroxyl group at the N-position.
Carboximidamide Formation: Finally, the compound is reacted with cyanamide under specific conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to ensure uniform bromination.
Continuous Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.
Automated Carboximidamide Formation: Utilizing automated systems to control reaction conditions and ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: New compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-hydroxypyrimidine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 5-bromo-N-hydroxypyrimidine-2-carboximidamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key molecules.
Induce Cellular Responses: Trigger specific cellular responses through its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-hydroxypyrimidine: Similar structure but lacks the carboximidamide group.
N-hydroxypyrimidine-2-carboximidamide: Similar but without the bromine atom.
5-chloro-N-hydroxypyrimidine-2-carboximidamide: Chlorine atom instead of bromine.
Uniqueness
5-bromo-N-hydroxypyrimidine-2-carboximidamide is unique due to the combination of the bromine atom, hydroxyl group, and carboximidamide group. This combination imparts distinctive chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H5BrN4O |
|---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10) |
InChI-Schlüssel |
XOGBKHOZHLHRMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


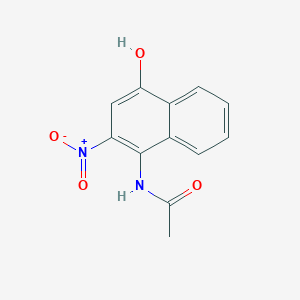
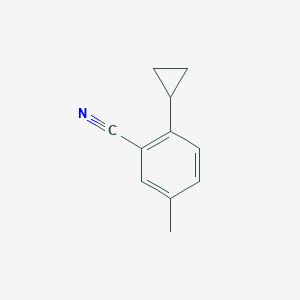
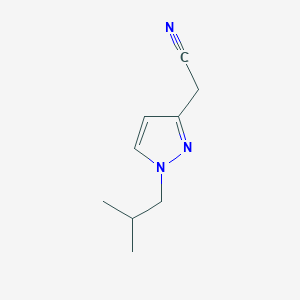
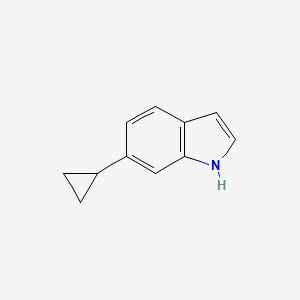
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
![2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)

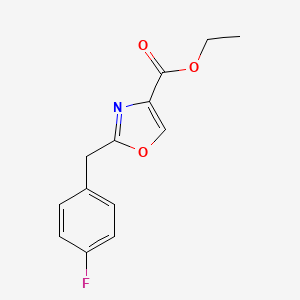
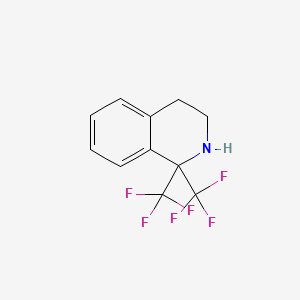
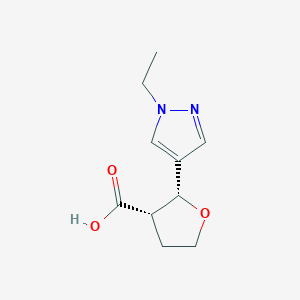
![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
